N-benzhydryl-3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
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Overview
Description
N-benzhydryl-3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the azetidine ring, followed by the introduction of the benzhydryl and thiophen-2-ylmethyl groups. Common synthetic routes include:
Formation of the Azetidine Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzhydryl Group: This can be achieved through nucleophilic substitution reactions.
Formation of the Oxadiazole Ring: This step typically involves the reaction of hydrazides with carboxylic acids or their derivatives.
Final Coupling: The final step involves coupling the thiophen-2-ylmethyl group to the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The benzhydryl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-ylmethyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can lead to the formation of amines or alcohols.
Scientific Research Applications
N-benzhydryl-3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-benzhydryl-3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzhydryl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide
- N-benzhydryl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide
Uniqueness
N-benzhydryl-3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is unique due to the presence of the thiophen-2-ylmethyl and oxadiazole groups, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable subject of study in various research fields.
Properties
IUPAC Name |
N-benzhydryl-3-[3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S/c29-24(26-22(17-8-3-1-4-9-17)18-10-5-2-6-11-18)28-15-19(16-28)23-25-21(27-30-23)14-20-12-7-13-31-20/h1-13,19,22H,14-16H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYWGMIEVQRNEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(=NO4)CC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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